molecular formula C21H22N4O B6085910 7-isopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-isopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B6085910
M. Wt: 346.4 g/mol
InChI Key: SSQPLFFBLNXREI-UHFFFAOYSA-N
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Description

7-isopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that belongs to the class of pyrazolopyridopyrimidines

Properties

IUPAC Name

4-methyl-11-(3-methylbutyl)-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-14(2)9-11-24-12-10-18-17(21(24)26)13-22-20-19(15(3)23-25(18)20)16-7-5-4-6-8-16/h4-8,10,12-14H,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQPLFFBLNXREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-isopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the pyridopyrimidine scaffold. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate cyclization and condensation reactions .

Industrial Production Methods

Industrial production methods for this compound are still under development, with research focusing on optimizing reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions are being explored to enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

7-isopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various hydrogenated forms .

Scientific Research Applications

7-isopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving kinases.

    Medicine: Explored as a potential therapeutic agent for treating cancer and other diseases due to its ability to modulate specific biological targets.

Mechanism of Action

The mechanism of action of 7-isopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as kinases. It acts by inhibiting the activity of these enzymes, thereby affecting various signaling pathways involved in cell growth, proliferation, and apoptosis. Molecular docking studies have shown that this compound fits well into the active site of kinases, forming essential hydrogen bonds and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-isopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopentyl and phenyl groups contribute to its hydrophobic character, enhancing its ability to interact with lipid membranes and protein targets .

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